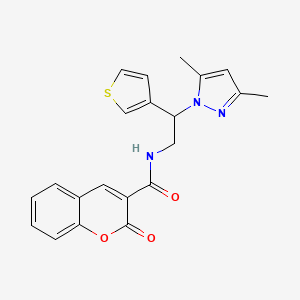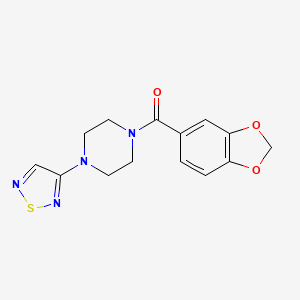![molecular formula C8H10O B2437578 Bicyclo[4.2.0]oct-2-en-7-one CAS No. 31996-68-6](/img/structure/B2437578.png)
Bicyclo[4.2.0]oct-2-en-7-one
Übersicht
Beschreibung
“Bicyclo[4.2.0]oct-2-en-7-one” is a chemical compound with the CAS Number: 31996-68-6 . It has a molecular weight of 122.17 . The IUPAC name for this compound is also "this compound" .
Synthesis Analysis
The synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes, which are related to “this compound”, has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The process is catalyzed by a rhodium(I) complex .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2 .Chemical Reactions Analysis
The preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 122.17 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Gradient Copolymer Preparation :
- Bicyclo[4.2.0]oct-6-ene-7-carboxamide, a derivative of Bicyclo[4.2.0]oct-2-en-7-one, has been used in the preparation of gradient copolymers. These copolymers, formed through alternating ring-opening metathesis polymerization (AROMP), exhibit properties like surface hydrophobicity, topology, and thermal stability. Such copolymers can have potential applications in materials science (Boadi & Sampson, 2021).
Novel Synthesis Approaches :
- Innovative synthesis methods for bicyclo[4.2.0]oct-1(6)-en-7-one have been developed, utilizing starting materials like 2-methylvinyl triflate. These methods involve palladium-catalyzed carbonylation and intramolecular cyclization, showcasing the compound's versatility in organic synthesis (Toivola, Savilampi, & Koskinen, 2000).
Ring-Opening Metathesis Polymerization (ROMP) :
- Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, another variant, have been effectively used in ROMP with cyclohexene. This process leads to the formation of polymers with varying functional groups, demonstrating the compound's utility in creating diverse polymeric materials (Chen, Li, & Sampson, 2018).
Computational Studies and Kinetic Analysis :
- Computational studies have been conducted on derivatives like cis-bicyclo[4.2.0]oct-7-ene to understand their reaction mechanisms. These studies provide insights into kinetic isotope effects and the pathways of ring-opening reactions, which are crucial for designing more efficient synthetic strategies (López, Faza, & de Lera, 2006).
Catalysis and Isomerization :
- Research has also explored the catalytic isomerization and oligomerization reactions of compounds like cis-bicyclo[4.2.0]oct-7-ene. Such studies contribute to our understanding of how these compounds can be manipulated in the presence of catalysts to yield new structures and polymers (Curran et al., 2012).
NMR Spectroscopy Applications :
- The use of NMR spectroscopy in investigating substituted bicyclo[4.2.0]oct-7-en-2-ones has provided valuable structural information, aiding in the characterization of these compounds and their derivatives (Struchkova, Margaryan, & Serebryakov, 1980).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
bicyclo[4.2.0]oct-2-en-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZCTYQZFXPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2437497.png)
![2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2437498.png)
![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)

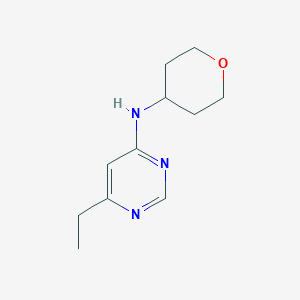
![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)
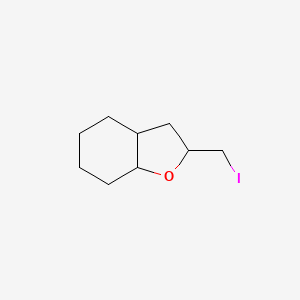
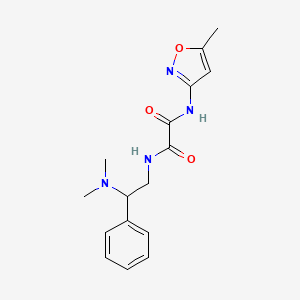
![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)
